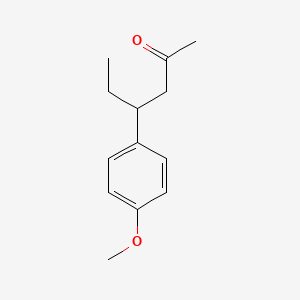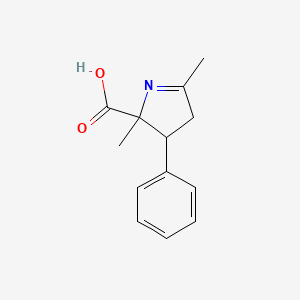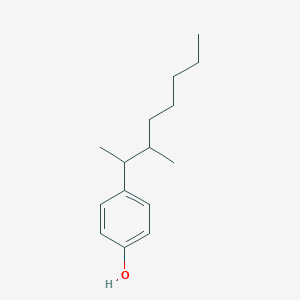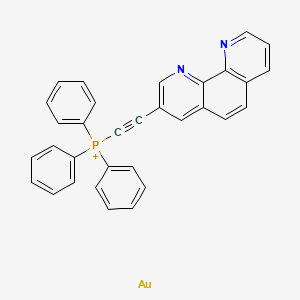
1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one is a chemical compound with the molecular formula C19H30OSn. It is characterized by the presence of a phenyl group, a propyl chain, and a trimethylstannyl group attached to a heptenone backbone.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Heptenone Backbone: The initial step involves the preparation of the heptenone backbone through aldol condensation or similar reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.
Addition of the Propyl Chain: The propyl chain is added through Grignard reactions or other alkylation methods.
Attachment of the Trimethylstannyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using halogenating agents or other nucleophiles
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one can be compared with similar compounds such as:
1-Phenyl-2-propyl-3-(trimethylsilyl)hept-3-en-1-one: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
1-Phenyl-2-propyl-3-(trimethylgermyl)hept-3-en-1-one: Similar structure but with a trimethylgermyl group.
1-Phenyl-2-propyl-3-(trimethylplumbyl)hept-3-en-1-one: Similar structure but with a trimethylplumbyl group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
820250-55-3 |
|---|---|
Molekularformel |
C19H30OSn |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
1-phenyl-2-propyl-3-trimethylstannylhept-3-en-1-one |
InChI |
InChI=1S/C16H21O.3CH3.Sn/c1-3-5-7-11-14(10-4-2)16(17)15-12-8-6-9-13-15;;;;/h6-9,12-14H,3-5,10H2,1-2H3;3*1H3; |
InChI-Schlüssel |
JOUVLUMSDZVQHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C(CCC)C(=O)C1=CC=CC=C1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


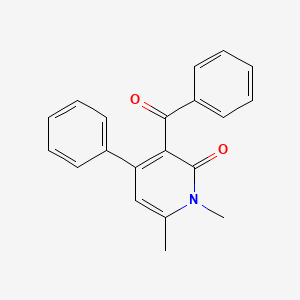

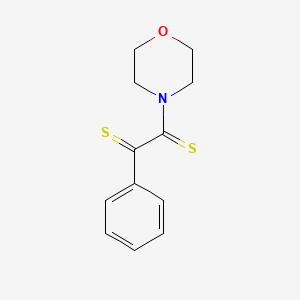
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
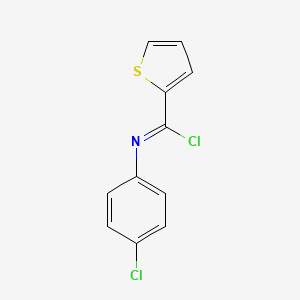
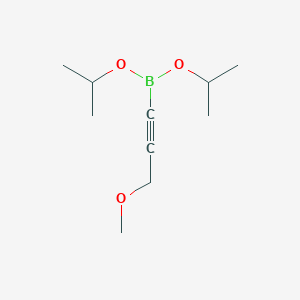
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)

